DXR Inhibitory Potency vs. Fosmidomycin
The target compound belongs to a class of pyridine-containing hydroxyamino phosphonates that act as inhibitors of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a clinically validated antimalarial target. A directly analogous compound, [3-[acetyl(hydroxy)amino]-1-(pyridin-3-yl)propyl]phosphonic acid, which contains the same N-hydroxyamino and 3-pyridyl binding elements, demonstrates potent DXR inhibition with a reported Ki value of 0.0000019 mM against the Plasmodium falciparum enzyme [1]. In contrast, the lead natural product fosmidomycin, which lacks the pyridine moiety, shows weaker binding affinity in the same assay system [2]. This indicates that the pyridyl-hydroxyamino phosphonate scaffold can achieve superior enzyme inhibition compared to simpler aliphatic N-hydroxy phosphonates.
| Evidence Dimension | DXR enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.0000019 mM (for the structurally related analog [3-[acetyl(hydroxy)amino]-1-(pyridin-3-yl)propyl]phosphonic acid) |
| Comparator Or Baseline | Fosmidomycin: Ki ~ 0.000038 mM (approximate, from published values) |
| Quantified Difference | The pyridyl analog exhibits approximately a 20-fold lower Ki value, indicating higher binding affinity. |
| Conditions | Plasmodium falciparum 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) enzyme inhibition assay. |
Why This Matters
For procurement in antimalarial research, this data demonstrates that the pyridine-substituted hydroxyamino phosphonate scaffold can significantly outperform first-generation inhibitors, making it a critical tool for developing second-generation DXR-targeting candidates.
- [1] BRENDA Enzyme Database, EC 1.1.1.267, Ki value for [3-[acetyl(hydroxy)amino]-1-(pyridin-3-yl)propyl]phosphonic acid. View Source
- [2] Jomaa, H., et al. Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs. Science, 1999, 285.5433: 1573-1576. View Source
